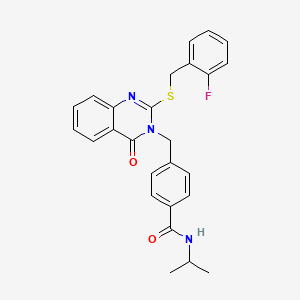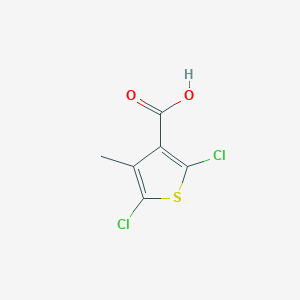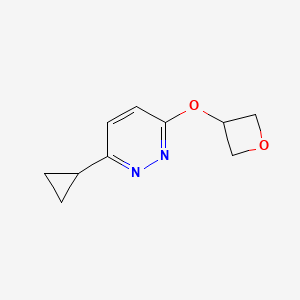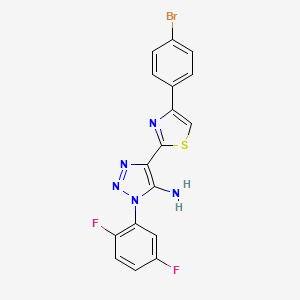
4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine is a novel molecule that appears to be related to a class of compounds with potential antimicrobial activities. The structure suggests the presence of a triazole ring, a thiazole moiety, and a bromophenyl group, which are common in various synthesized compounds that exhibit biological activities.
Synthesis Analysis
The synthesis of related triazole and thiazole derivatives has been reported in the literature. For instance, a synthesis route for triazol derivatives involves the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines without any solvent, leading to the formation of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives . Another synthesis method for thiazole derivatives includes the Hantzsch reaction between α-bromo ketones and (het)arylthioureas to yield 4-(1H-1,2,3-triazol-4-yl)-1,3-thiazole-2-amines . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structures of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives have been determined, revealing hydrogen bonding motifs and weak π-π stacking interactions . These structural features are important for the stability and potential intermolecular interactions of the compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets through hydrogen bonding and other non-covalent interactions. The presence of a bromophenyl group in the molecule suggests potential for further chemical modifications, such as Suzuki coupling reactions, which could be used to introduce additional functional groups or to create more complex derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine are not provided, related compounds have been characterized by 1H NMR, IR, and Mass spectroscopy . These compounds typically exhibit solid-state properties conducive to crystal formation, as evidenced by the reported crystal structures . The antimicrobial activity screening of similar compounds has shown promising results against various strains of bacteria and fungi, indicating the potential for the compound to also possess such activities .
科学的研究の応用
Synthesis and Biological Activities
- Thiazol-2-amine derivatives, including those with difluorophenyl units and triazole moieties, have been synthesized and evaluated for their biological activities. These compounds are of interest due to their potential antifungal and plant-growth-regulatory activities (Jian‐Bing Liu et al., 2011).
Antimicrobial Activities
- Novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, which share structural similarities with the compound , have been synthesized and screened for antimicrobial activity against various strains of bacteria and fungi, showing promising results (A. Kaneria et al., 2016).
Antitumor Activities
- Certain thiazol-2-amine derivatives with triazole components have shown good antitumor activity, as evidenced by crystal structure analysis and biological testing against cancer cell lines (叶姣 et al., 2015).
Structural Characterization
- Structural characterization of isostructural thiazoles integrated with fluorophenyl and triazolyl groups has been performed, providing insights into their molecular arrangements and potential interactions (B. Kariuki et al., 2021).
特性
IUPAC Name |
5-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,5-difluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF2N5S/c18-10-3-1-9(2-4-10)13-8-26-17(22-13)15-16(21)25(24-23-15)14-7-11(19)5-6-12(14)20/h1-8H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGCMMMBUSVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)
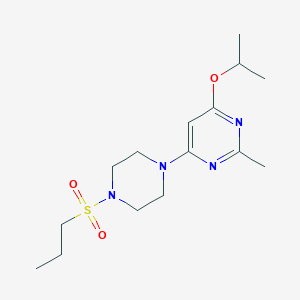

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)
